[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester
Description
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester is a piperidine-derived carbamate compound characterized by an (R)-configured chiral center at the piperidin-3-yl position. Its structure includes a 2-amino-ethyl substituent on the piperidine nitrogen and a methyl-carbamic acid benzyl ester group. This compound is frequently utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of ligands for G protein-coupled receptors (GPCRs) and ion channel modulators .
Properties
IUPAC Name |
benzyl N-[(3R)-1-(2-aminoethyl)piperidin-3-yl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-18(15-8-5-10-19(12-15)11-9-17)16(20)21-13-14-6-3-2-4-7-14/h2-4,6-7,15H,5,8-13,17H2,1H3/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTJVYNHSZGVMRD-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCN(C1)CCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 1-Benzylpiperidin-4-one
The synthesis begins with reductive amination of 1-benzylpiperidin-4-one using ammonia and Raney-Ni as a catalyst. This step generates the primary amine intermediate, 1-benzyl-4-aminopiperidine, with >95% conversion efficiency under hydrogen pressure (20–50 bar) at 60–80°C. The reaction is monitored via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Key Conditions
Deprotection of Benzyl Group
The benzyl group is removed via catalytic hydrogenation using Pd/C (10% w/w) in ethanol at ambient conditions. This step yields 4-aminopiperidine hydrochloride, which is neutralized to the free base using aqueous sodium hydroxide.
Carbamate Formation Strategies
Palladium-Catalyzed Carbonylation
A patent by EP1669346A1 describes the use of palladium catalysts (e.g., X₂Pd(PPh₃)₂) for carbonylating 2-haloaryl compounds with carbon monoxide and water. This method avoids protective groups, directly forming carbamic acid esters. For the target compound, (2-bromo-4-methylphenyl)-carbamic acid hexadecyl ester undergoes carbonylation at 115°C under 8 bar CO pressure, achieving 87% yield.
Reaction Scheme
Di(2-pyridyl) Carbonate (DPC) Mediated Coupling
DPC, an efficient alkoxycarbonylation reagent, reacts with primary or secondary amines to form carbamates. The method involves generating a mixed carbonate intermediate, which is then treated with the piperidine amine under mild conditions (room temperature, triethylamine). This approach achieves yields of 75–85% for tertiary carbamates.
Example Protocol
-
Mixed Carbonate Formation : React DPC with benzyl alcohol (1:1 molar ratio) in acetonitrile.
-
Aminolysis : Add 4-aminopiperidine derivative and triethylamine (1.2 equiv) at 25°C for 12 hours.
Chiral Resolution and Enantioselective Synthesis
Chemoenzymatic Transamination
A 2025 study (WO2019145718A1) details a three-step chemoenzymatic route starting from ethyl N-Boc-D-pyroglutamate. Transaminase (ATA-117) catalyzes the stereoselective amination of a ketone intermediate, followed by spontaneous cyclization to form the (3R,6R)-piperidine scaffold. The final carbamate is formed using benzyl chloroformate, achieving >99.9% enantiomeric excess (ee).
Optimized Conditions
Lithium Aluminum Hydride Reduction
A patent (WO2007112368A1) employs LiAlH₄ (1.6 equiv) in tetrahydrofuran (THF) to reduce (R)-3-aminopiperidin-2-one hydrochloride. The reaction proceeds at 55–65°C, yielding (R)-3-aminopiperidine, which is subsequently carbamated with benzyl chloroformate.
Critical Notes
-
Excess LiAlH₄ improves conversion but requires careful quenching to prevent side reactions.
-
Filtration isolates the dihydrochloride salt, avoiding vacuum distillation.
Industrial-Scale Production
Continuous Flow Reactor Optimization
For large-scale synthesis, continuous flow systems enhance safety and efficiency. A 2025 study (EP1609781B1) reports a 4,000-gram batch of (R)-3-aminopiperidine dihydrochloride using automated temperature control (25–35°C during reduction, 55–65°C during cyclization).
Scalability Data
Chemical Reactions Analysis
Types of Reactions
[®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
Pharmacological Applications
- Antidepressant Activity :
- Cognitive Enhancement :
- Pain Management :
Synthesis and Derivative Development
The synthesis of this compound can be achieved through various methods involving the coupling of piperidine derivatives with carbamic acids. The development of synthetic routes has been documented, emphasizing the importance of optimizing conditions to enhance yield and purity .
Case Studies
- Study on Dopamine Transporter Affinity :
- Exploration in Pain Relief :
Potential Side Effects and Toxicity
While the pharmacological potential is significant, it is crucial to consider the safety profile of this compound. Preliminary studies suggest that while it may have therapeutic benefits, the risk of side effects such as gastrointestinal disturbances or central nervous system effects should be assessed through comprehensive toxicological evaluations .
Mechanism of Action
The mechanism by which [®-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers on the Piperidine Ring
Several analogs differ in the substitution position of the 2-amino-ethyl group on the piperidine ring:
Key Insight : The 3-position substitution in the target compound may offer superior conformational adaptability compared to 2- or 4-position isomers, influencing its efficacy in drug discovery .
Heterocycle and Functional Group Variations
Pyrrolidine vs. Piperidine Derivatives
- Ethyl-[(R)-1-(2-hydroxy-ethyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS 122021-01-6):
- Structure : Pyrrolidine (5-membered ring) with 2-hydroxy-ethyl and ethyl-carbamate groups.
- Molecular Weight : 292.38 (C16H24N2O3) .
- Comparison : The smaller pyrrolidine ring increases ring strain but enhances hydrogen bonding via the hydroxyl group. Reduced steric hindrance compared to piperidine derivatives may alter pharmacokinetics .
Carboxymethyl-Amino Modifications
- (R)-3-(carboxymethyl-ethyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS 1354009-23-6): Structure: Carboxymethyl-ethyl-amino substituent on piperidine. Molecular Weight: 320.39 (C17H24N2O4) . Comparison: The carboxylic acid moiety improves water solubility but may reduce blood-brain barrier permeability. Useful in polar-targeted therapies .
- (S)-3-(CarboxyMethyl-Methyl-amino)-piperidine-1-carboxylic acid benzyl ester (CAS 1353994-03-2): Structure: Stereochemical inversion (S-configuration) and methyl-amino group. Molecular Weight: 306.36 (C16H22N2O4) . Comparison: The (S)-enantiomer may exhibit divergent receptor selectivity, highlighting the importance of chirality in drug design .
Carbamate Ester Variations
Key Insight : Methyl carbamates are preferred for intermediates due to their synthetic versatility, whereas bulkier groups (e.g., isopropyl) are reserved for specialized applications .
Biological Activity
[(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester, also known by its CAS number 1353995-58-0, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various therapeutic areas.
- Molecular Formula : C16H25N3O2
- Molecular Weight : 291.395 g/mol
- CAS Number : 1353995-58-0
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Notably, it has been identified as a dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease . The presence of the piperidine moiety enhances brain exposure and activity against cholinesterases, making it a candidate for cognitive enhancement therapies.
Anticancer Activity
Recent studies have indicated that piperidine derivatives, including this compound, possess anticancer properties. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines. For instance, one study showed that compounds with similar structures induced apoptosis in FaDu hypopharyngeal tumor cells more effectively than the standard drug bleomycin .
Neuroprotective Effects
The compound's ability to inhibit cholinesterases suggests potential neuroprotective effects, which could be beneficial in treating conditions like Alzheimer's disease. A structure–activity relationship study highlighted that compounds with an N-benzyl moiety exhibited superior inhibition of cholinesterases, supporting their use in multi-target approaches for neurodegenerative disorders .
Antimicrobial Activity
Research has also revealed antimicrobial properties against pathogenic bacteria. Compounds similar to this compound have shown effectiveness against strains such as MRSA and E. coli, indicating potential applications in treating bacterial infections .
Case Studies
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing [(R)-1-(2-Amino-ethyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester?
- Methodological Answer : The synthesis involves coupling reactions using triethylamine as a base and DMF as a solvent, followed by heating (e.g., 100°C for 6 hours). Purification is typically achieved via silica gel chromatography with gradients of dichloromethane, isopropyl alcohol, and hexane. Yields vary depending on the electrophilic partner (e.g., 5-fluoro-pyrimidine or dibromo-pyridine). Key parameters include stoichiometric ratios, solvent choice, and temperature control to minimize side reactions .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the stereochemistry and substitution pattern of the piperidine ring. Mass spectrometry (MS) provides molecular weight verification (e.g., M+1 peaks at 345.29 for pyrimidine derivatives). Infrared (IR) spectroscopy can identify carbamate carbonyl stretches (~1734 cm⁻¹). Challenges include distinguishing stereoisomers, which may require chiral HPLC or X-ray crystallography .
Q. How is the benzyl ester group utilized as a protective strategy in synthetic workflows?
- Methodological Answer : The benzyl ester protects the carbamate group during multi-step syntheses. It is typically removed via hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HCl/water at elevated temperatures). This strategy prevents undesired nucleophilic attacks on the carbamate during subsequent reactions, such as amine alkylations or acylations .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity with heteroaryl halides?
- Methodological Answer : The aminoethyl-piperidine moiety acts as a nucleophile, reacting with heteroaryl halides (e.g., 3,4-dibromo-pyridine) via SNAr (nucleophilic aromatic substitution) or transition metal-catalyzed coupling. Steric hindrance from the (R)-configured piperidine influences regioselectivity. Computational modeling (e.g., DFT) can predict reactive sites, while kinetic studies using HPLC monitor intermediate formation .
Q. How does the (R)-stereochemistry impact biological activity or binding interactions?
- Methodological Answer : The (R)-configuration may enhance binding to chiral targets, such as G-protein-coupled receptors (GPCRs) or enzymes. Comparative studies with (S)-isomers (e.g., via enzymatic assays or molecular docking) reveal stereospecific interactions. For example, similar piperidine derivatives show altered potency in kinase inhibition assays due to spatial alignment with hydrophobic pockets .
Q. What computational tools are used to study conformational dynamics of this compound?
- Methodological Answer : Molecular dynamics (MD) simulations in explicit solvents (e.g., water or DMF) model the flexibility of the aminoethyl side chain and piperidine ring. Free energy landscapes identify dominant conformers, while 3D visualization tools (e.g., PyMOL) map steric and electronic features critical for ligand-receptor interactions .
Q. How can researchers address contradictory yield data in scaling up synthesis?
- Methodological Answer : Inconsistent yields often arise from impurities in starting materials or suboptimal chromatographic gradients. Troubleshooting includes:
- Purity checks : Use HPLC to verify reagent quality.
- Parameter optimization : Adjust reaction time (e.g., extended heating for sluggish reactions) or solvent polarity (e.g., switching from DMF to acetonitrile).
- Scale-up protocols : Implement flow chemistry for better heat/mass transfer .
Q. What role does this compound play in developing kinase inhibitors or protease substrates?
- Methodological Answer : The compound serves as a scaffold for attaching pharmacophores (e.g., fluoropyridines or pteridines) to target enzymes. For example, derivatives with 5-fluoro-pyrimidine groups (M+1: 345.29) have been tested in kinase inhibition assays. Structural modifications (e.g., replacing benzyl with tert-butyl esters) modulate solubility and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
